Kibdelone A

Description

Structure

3D Structure

Properties

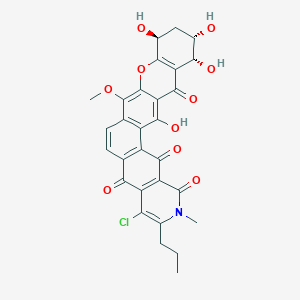

Molecular Formula |

C29H24ClNO10 |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |

InChI |

InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |

InChI Key |

VXXQRIDYOXHDCN-MZFXBISCSA-N |

Isomeric SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |

Synonyms |

kibdelone A |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Pathway of Kibdelone A Biosynthesis in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone A, a member of the potent kibdelone family of polyketides, is a promising anticancer agent produced by actinomycetes, most notably Kibdelosporangium sp.[1][2]. These complex natural products feature a unique hexacyclic tetrahydroxanthone core, making them challenging synthetic targets and fascinating subjects of biosynthetic study[2][3][4][5][6][7]. Elucidating the biosynthetic pathway of this compound is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs with improved therapeutic properties, and potentially developing more efficient production systems. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, drawing from genetic and biochemical evidence.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of the producing actinomycete[8][9]. While the complete and fully annotated BGC for this compound has not been exhaustively detailed in publicly accessible literature, comparative analyses with the identical compound, kibdelomycin, have shed light on its key components[8][10]. The cluster is predicted to encode a Type II polyketide synthase (PKS) system responsible for the assembly of the polyketide backbone, along with a suite of tailoring enzymes that modify this backbone to yield the final complex structure of this compound[2][11].

Table 1: Key Enzyme Classes Implicated in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Type II Polyketide Synthase (PKS) | Assembly of the initial polyketide chain from simple acyl-CoA precursors. |

| α-Ketoacid Dehydrogenase | Catalyzes the C-branching of a deoxyketo sugar moiety (amycolose)[8][11]. |

| Aminotransferase | Introduction of an amino group to the C-branched sugar[8][11]. |

| Cyclases/Aromatases | Mediate the correct folding and cyclization of the polyketide chain to form the characteristic ring system. |

| Oxygenases (e.g., P450 monooxygenases) | Catalyze hydroxylation and other oxidative modifications of the polyketide scaffold. |

| Methyltransferases | Addition of methyl groups to the molecule. |

| Halogenase | Incorporation of a chlorine atom. |

| Glycosyltransferase | Attachment of the amycolose sugar moiety to the aglycone. |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the BGC. The pathway can be conceptually divided into three main stages: polyketide backbone assembly, tailoring of the aglycone, and attachment of the deoxyamino sugar.

Polyketide Backbone Synthesis

The carbon skeleton of this compound is assembled by a Type II PKS. This enzymatic machinery iteratively condenses simple acyl-CoA units, likely acetyl-CoA as a starter unit and malonyl-CoA as extender units, to form a linear poly-β-ketone chain[5]. The length of this chain is determined by the PKS enzymes.

Aglycone Formation through Tailoring Reactions

Following the synthesis of the linear polyketide chain, a series of tailoring enzymes modify it to create the complex hexacyclic aglycone of this compound. These modifications are believed to include:

-

Cyclization and Aromatization: A set of cyclases and aromatases catalyze the specific folding of the polyketide chain, leading to the formation of the characteristic six-ring system.

-

Oxidative Modifications: Oxygenases, such as P450 monooxygenases, are proposed to introduce hydroxyl groups at specific positions on the aromatic rings.

-

Halogenation: A halogenase is responsible for the chlorination of the molecule.

Biosynthesis and Attachment of the Amycolose Moiety

A key feature of this compound is the presence of a C-branched deoxyamino sugar, L-amycolose. Isotope-labeling studies have been instrumental in elucidating parts of this pathway[10]. The biosynthesis of this sugar is a critical part of the overall pathway and involves several key enzymatic steps[8][9]:

-

Sugar Activation: The biosynthesis likely starts from a common sugar precursor, such as glucose-1-phosphate, which is converted to a nucleotide-activated sugar.

-

C-Branching: A crucial step is the C-branching of a deoxyketo sugar intermediate, catalyzed by a thiamine diphosphate (ThDP)-dependent α-ketoacid dehydrogenase[8][11].

-

Amination: An aminotransferase then installs an amino group on the C-branched sugar intermediate[8][11].

-

Glycosylation: Finally, a glycosyltransferase attaches the fully formed L-amycolose moiety to the Kibdelone aglycone.

The following diagram illustrates the proposed overall workflow for the biosynthesis of this compound.

References

- 1. Tailoring enzyme-rich environmental DNA clones: a source of enzymes for generating libraries of unnatural natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailoring enzyme strategies and functional groups in biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Under construction [sr.iu.a.u-tokyo.ac.jp]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the Biosynthesis of Kibdelomycin and Amycolamicin from Comparative Biosynthetic Gene Cluster Analysis and Precursor Incorporation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Kibdelomycin and Related Biosynthetic Gene Clusters and Characterization of the C-Branching of Amycolose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Anti-Cancer Activity of Kibdelone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone A is a member of the kibdelone family of polycyclic tetrahydroxanthone natural products, first isolated from the soil actinomycete Kibdelosporangium sp.[1] These compounds, including this compound, B, and C, have demonstrated potent and broad-spectrum cytotoxic activity against a variety of human cancer cell lines, with growth-inhibitory concentrations in the low nanomolar range.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound against cancer cell lines, detailing its cytotoxic effects, mechanism of action, and the experimental protocols used to elucidate these properties.

Data Presentation: Cytotoxicity of this compound and its Analogs

This compound and its related compounds have shown remarkable potency against a diverse panel of human cancer cell lines. The following tables summarize the available quantitative data on their cytotoxic and growth-inhibitory activities.

Table 1: Growth Inhibitory (GI₅₀) and Cytotoxic (IC₅₀) Activities of Kibdelones against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | GI₅₀ (nM) | IC₅₀ (nM) | Reference |

| Kibdelones A, B, C | Panel of human cancer cell lines | Lung, Colon, Ovarian, Prostate, Breast | < 5 | - | [2][3] |

| This compound methyl ether | NCI-60 Panel (mean) | Various | 3.2 | - | |

| (+)-Kibdelone C | HCT116 | Colon Cancer | - | ~3-5 | [3] |

| (-)-Kibdelone C | HCT116 | Colon Cancer | - | ~3-5 | [3] |

| Methyl-Kibdelone C | HCT116 | Colon Cancer | - | ~3-5 | [3] |

Note: The kibdelones A, B, and C are known to interconvert under aerobic conditions, which can complicate the attribution of cytotoxic activity to a single compound.[2][3]

Mechanism of Action

Initial studies have ruled out common mechanisms of action for polycyclic aromatic compounds, such as DNA intercalation and topoisomerase inhibition.[3] Evidence suggests that the primary mechanism of action for the kibdelones involves the disruption of the actin cytoskeleton. However, this disruption occurs without direct binding of the compound to actin itself, suggesting an indirect mode of action that likely involves the modulation of actin-associated proteins or signaling pathways that regulate actin dynamics.[2] The precise molecular targets and signaling pathways affected by this compound are still under investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay from Promega, which is a widely used method for determining cell viability based on the quantification of ATP.[4][5][6]

1. Materials:

- This compound (or analog) stock solution (e.g., in DMSO)

- Cancer cell lines of interest

- Appropriate cell culture medium with serum

- 96-well opaque-walled microplates

- CellTiter-Glo® Reagent (Promega)

- Luminometer

2. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

- Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

- Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

- Assay:

- Equilibrate the plate to room temperature for approximately 30 minutes.

- Add 100 µL of CellTiter-Glo® Reagent to each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure luminescence using a luminometer.

3. Data Analysis:

- The luminescent signal is proportional to the number of viable cells.

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the GI₅₀ or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound-Induced Actin Disruption

While the exact signaling pathway remains to be fully elucidated, a plausible hypothesis involves the indirect modulation of actin regulatory proteins.

Caption: Hypothesized pathway of this compound's anticancer activity.

Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer properties of a compound like this compound.

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

This compound is a highly potent natural product with significant anticancer activity across a broad range of cancer cell lines. Its unique mechanism of action, involving the disruption of the actin cytoskeleton without direct actin binding, presents a promising avenue for the development of novel anticancer therapeutics. Further research is warranted to identify the specific molecular target(s) of this compound and to fully delineate the signaling pathways involved in its cytotoxic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising class of compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. promega.com [promega.com]

- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. ch.promega.com [ch.promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

Initial Cytotoxicity Screening of Kibdelone A: A Technical Guide

Introduction

Kibdelone A is a member of the kibdelones, a family of bioactive heterocyclic polyketides derived from the soil actinomycete Kibdelosporangium sp. These natural products are characterized by a complex hexacyclic, polyaromatic scaffold. This compound, along with its congeners Kibdelone B and C, has demonstrated potent and selective cytotoxicity against a range of human tumor cell lines, positioning it as a compound of interest in anticancer drug discovery. It is noteworthy that under mild aerobic conditions, Kibdelone C can spontaneously oxidize to Kibdelones A and B, and the three forms can exist in a facile equilibrium. This guide provides a technical overview of the initial cytotoxicity data, proposed mechanism of action, and the experimental protocols used to evaluate this compound.

Summary of Cytotoxic Activity

Kibdelones exhibit potent cytotoxic activity at low nanomolar concentrations across a broad spectrum of human cancer cell lines. The evaluation in the National Cancer Institute's (NCI) 60-cell line panel revealed significant growth inhibition.

| Compound | Cell Line | Cancer Type | GI₅₀ (Growth Inhibition 50%) |

| This compound | SR | Leukemia | 1.2 nM |

| This compound | SN12C | Renal Cancer | < 1 nM |

| Kibdelone C | SR | Leukemia | < 1 nM |

| Kibdelone C | SN12C | Renal Cancer | < 1 nM |

| Kibdelones A, B, C | Panel Average | Lung, Colon, Ovarian, Prostate, Breast, etc. | < 5 nM |

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data compiled from multiple sources indicates broad-spectrum activity.[1][2]

Proposed Mechanism of Action

Initial mechanistic studies have sought to identify the cellular targets responsible for the potent cytotoxicity of the kibdelones.

-

Ruled-Out Mechanisms: In vitro studies have concluded that, unlike many polycyclic aromatic compounds, kibdelones do not exert their cytotoxic effects by interacting with DNA or by inhibiting topoisomerase enzymes.[3][4]

-

Actin Cytoskeleton Disruption: The primary proposed mechanism of action involves the disruption of the actin cytoskeleton. Cellular studies revealed that Kibdelone C and its derivatives induce a breakdown of this critical structural component in cancer cells.[3][4] However, this effect appears to be indirect, as the compounds do not directly bind to actin or affect its polymerization in vitro.[3][4] This suggests that this compound may interfere with a signaling pathway that regulates actin dynamics, ultimately leading to impaired cell motility, division, and viability, culminating in apoptosis.

Experimental Protocols

The cytotoxicity data for the kibdelones was primarily generated using the NCI-60 screen, which employs the Sulforhodamine B (SRB) assay. This colorimetric assay measures cellular protein content as an indicator of cell mass and is suitable for high-throughput screening.[1][5]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted from the methodology used by the NCI Developmental Therapeutics Program.[1][5][6]

1. Cell Plating:

-

Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1]

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[1]

-

Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.[1]

2. Compound Addition:

-

This compound is solubilized (typically in DMSO) and serially diluted to five desired concentrations (e.g., 10-fold dilutions from 10⁻⁴ M to 10⁻⁸ M).

-

The compound dilutions are added to the appropriate wells, and the plates are incubated for an additional 48 hours.

3. Cell Fixation:

-

Following the incubation period, the assay is terminated by fixing the adherent cells.

-

The supernatant is discarded, and cells are fixed by gently adding 50-100 μL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well.[3]

-

The plates are incubated at 4°C for at least 60 minutes.[6]

4. Staining:

-

The TCA solution is removed, and plates are washed five times with 1% acetic acid or slow-running tap water to remove residual TCA and medium. The plates are then air-dried.[1][6]

-

100 μL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.[1]

-

Plates are incubated at room temperature for 10-30 minutes.[1][5]

5. Washing and Solubilization:

-

After staining, unbound dye is removed by washing the plates five times with 1% acetic acid.[1]

-

The plates are allowed to air-dry completely.

-

The protein-bound SRB stain is solubilized by adding 100-200 μL of 10 mM Tris base solution (pH 10.5) to each well.[1][6]

-

Plates are placed on an orbital shaker for at least 10 minutes to ensure complete solubilization of the dye.[6]

6. Data Acquisition and Analysis:

-

The absorbance (Optical Density, OD) is measured on a microplate reader at a wavelength of 510-515 nm.[1][5]

-

The percentage growth is calculated for each drug concentration using the following formulas:

-

From the dose-response curves, key parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) are determined.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

Spectroscopic Data Analysis of Kibdelone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Kibdelone A, a novel polyketide with significant anticancer properties. Isolated from the rare Australian actinomycete Kibdelosporangium sp., this compound belongs to a family of hexacyclic tetrahydroxanthones that have garnered considerable interest for their potent and selective cytotoxicity against various human tumor cell lines. The structural elucidation of these complex natural products relies heavily on a detailed interpretation of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document serves as a comprehensive resource, presenting the key spectroscopic data in a structured format, outlining the experimental protocols for data acquisition, and visualizing the logical workflow of the analysis.

Quantitative Spectroscopic Data

The structural framework of this compound was primarily determined through extensive 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data from these analyses.

Table 1: ¹H and ¹³C NMR Data for this compound

Unfortunately, a complete and publicly accessible table of the specific ¹H and ¹³C NMR chemical shifts for this compound from the original isolation paper by Capon and co-workers could not be retrieved. The structure was assigned based on detailed spectroscopic analysis, and it is known that Kibdelones A, B, and C exist in a facile equilibrium.[1] For illustrative purposes, this guide presents a general framework. Researchers should refer to the primary publication for the definitive dataset: Ratnayake, R. et al. Chemistry 2007, 13(5), 1610-9.

| Position | δC (ppm, multiplicity) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) |

| Data | Not | Publicly | Available | in search results |

| ... | ... | ... | ... | ... |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

| Ionization Mode | Formula | Calculated m/z | Measured m/z |

| ESI+ | C₃₄H₃₂ClNO₁₀ | [M+H]⁺ | Data not publicly available |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies typical for the analysis of complex polyketide natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

¹³C NMR spectra are acquired using a standard pulse program with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin coupling networks, typically over two to three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹JCH coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH), which is critical for connecting different spin systems and assembling the carbon skeleton.

-

High-Resolution Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a low concentration of an acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical processes involved in the analysis of this compound.

Structure Elucidation Workflow

This diagram outlines the systematic process of determining the chemical structure of a novel natural product like this compound, from initial isolation to final structure confirmation.

2D NMR Data Integration Logic

This diagram illustrates how data from different 2D NMR experiments are integrated to build the molecular structure.

References

The Kibdelones: A Technical Guide to their Interrelationships and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kibdelones are a family of potent cytotoxic agents belonging to the polycyclic tetrahydroxanthone class of natural products. Isolated from the actinomycete Kibdelosporangium sp., Kibdelone A, B, and C exhibit significant anti-proliferative activity against a range of human cancer cell lines, with GI50 values in the low nanomolar range. Their unique hexacyclic structure and mechanism of action, which involves the disruption of the actin cytoskeleton, make them compelling candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical relationship between this compound, B, and C, their proposed biosynthesis, detailed experimental protocols for their isolation and biological evaluation, and an exploration of their mechanism of action.

Introduction

Kibdelones A, B, and C are structurally related microbial metabolites characterized by a highly oxygenated, angular hexacyclic framework.[1] Their discovery has garnered significant interest within the scientific community due to their potent cytotoxic effects against various human tumor cell lines.[2] A key feature of the kibdelone family is the dynamic chemical relationship between its members, with Kibdelone C serving as a hydroquinone precursor that can be readily oxidized to the corresponding quinones, this compound and B.[3] Furthermore, Kibdelones B and C can exist in equilibrium in solution.[2] This guide will delve into the chemical intricacies, biological activities, and methodologies associated with these promising natural products.

Chemical Relationship and Structure

The core structural difference between this compound, B, and C lies in the oxidation state of the B-ring and the saturation of the C-ring. Kibdelone C possesses a hydroquinone B-ring, while Kibdelones A and B feature a quinone moiety.[3] Kibdelone C can spontaneously oxidize to Kibdelones A and B under aerobic conditions.[3] Moreover, in methanolic solutions, Kibdelones B and C can equilibrate to a mixture containing all three congeners, likely through a process involving keto-enol tautomerization and quinone-hydroquinone redox reactions.[2]

Interconversion of Kibdelones:

Caption: Chemical relationship between this compound, B, and C.

Biosynthesis

While the specific biosynthetic pathway for the kibdelones has not been fully elucidated, it is proposed that they, like other polycyclic xanthones, are derived from a single polyketide chain.[1] The biosynthesis is thought to be initiated by a type II polyketide synthase (PKS). The intricate hexacyclic ring system is then formed through a series of intramolecular cyclizations and subsequent oxidative modifications.

Proposed Biosynthetic Pathway Outline:

References

In Vitro Anticancer Properties of Kibdelone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone A is a member of the polycyclic tetrahydroxanthone family of natural products, which have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] Isolated from the rare Australian microbe Kibdelosporangium sp., this compound and its congeners, Kibdelone B and C, have emerged as promising candidates for anticancer drug development.[2] This technical guide provides an in-depth overview of the in vitro anticancer properties of this compound, focusing on its cytotoxicity, mechanism of action, and the signaling pathways it modulates.

Data Presentation: Cytotoxicity of this compound and Congeners

This compound and its closely related analogs exhibit potent growth-inhibitory effects against a wide array of human cancer cell lines, with GI50 (50% growth inhibition) values typically in the low nanomolar range. The kibdelones have shown efficacy against cell lines derived from various tumor types, including leukemia, renal, lung, colon, ovarian, prostate, and breast cancers.[1][2]

| Cell Line | Cancer Type | GI50 (nM) |

| SR | Leukemia | < 1 |

| SN12C | Renal Cancer | < 1 |

Table 1: Reported GI50 values for Kibdelone C.[2]

Furthermore, studies on this compound methyl ether, which is considered equipotent to this compound, have reported a mean GI50 value of 3.2 nM across the NCI-60 panel. Kibdelones A, B, and C have all been reported to arrest the growth of lung, colon, ovarian, prostate, and breast cancer cell lines with GI50 values below 5 nM.[1]

Mechanism of Action: Disruption of the Actin Cytoskeleton

Initial investigations into the mechanism of action of the kibdelone family have ruled out common anticancer pathways such as DNA intercalation and topoisomerase inhibition.[1] The primary mechanism of this compound's cytotoxic activity has been identified as the disruption of the actin cytoskeleton.[1] However, studies have shown that kibdelones do not directly bind to actin or inhibit its polymerization in vitro. This suggests an indirect mechanism of action, potentially through the modulation of actin-binding proteins or signaling pathways that regulate actin dynamics.

The disruption of the actin cytoskeleton is a critical event that can trigger various downstream cellular responses, including the inhibition of cell migration, induction of cell cycle arrest, and ultimately, apoptosis.

Experimental Protocols

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. This method is widely used, including in the National Cancer Institute's (NCI) screen of potential anticancer drugs.

Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Plating:

-

Seed cells in 96-well microtiter plates at the appropriate density for each cell line.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of treatment, serially dilute the this compound stock solution to the desired concentrations in the cell culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug).

-

Incubate the plates for the desired exposure time (e.g., 48 hours).

3. Cell Fixation:

-

After the incubation period, gently remove the medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate the plates at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water to remove the TCA.

-

Allow the plates to air dry completely.

4. Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate the plates at room temperature for 10-30 minutes.

-

After staining, quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

5. Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plates on a shaker for 5 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

-

The optical density (OD) values are proportional to the amount of protein, and thus the number of cells.

-

Calculate the percentage of cell growth inhibition using the following formula:

where OD_treated is the absorbance of the treated cells, OD_control is the absorbance of the control (vehicle-treated) cells, and OD_zero is the absorbance at the time of drug addition.

-

The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting the percentage of growth inhibition against the drug concentration.

Signaling Pathways and Visualizations

The disruption of the actin cytoskeleton by this compound is hypothesized to trigger a cascade of signaling events that ultimately lead to apoptosis. Key signaling pathways implicated in the regulation of the actin cytoskeleton and cell survival include the Rho GTPase and PI3K/Akt pathways.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the SRB assay.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a plausible signaling cascade initiated by this compound's disruption of the actin cytoskeleton, leading to apoptosis. This is a hypothetical model based on known pathways affected by actin dynamics.

Caption: Hypothetical signaling cascade of this compound-induced apoptosis via actin disruption.

Conclusion

This compound is a potent natural product with significant in vitro anticancer activity. Its unique mechanism of action, centered on the disruption of the actin cytoskeleton, distinguishes it from many conventional chemotherapeutic agents. Further research is warranted to fully elucidate the specific molecular targets of this compound within the actin regulatory network and to explore its therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study of this promising anticancer compound.

References

Methodological & Application

Total Synthesis of Kibdelone A: A Tale of Two Strategies

Kibdelone A, a member of the hexacyclic tetrahydroxanthone family of natural products, has garnered significant attention from the synthetic community due to its potent anticancer activity. Isolated from the Australian microbe Kibdelosporangium sp., this compound and its congeners exhibit impressive cytotoxic profiles against various human tumor cell lines. This has spurred the development of elegant and intricate total syntheses, primarily from the research groups of John A. Porco Jr. and Joseph M. Ready. Their distinct strategies showcase different approaches to constructing the complex polycyclic architecture of this natural product.

This application note provides a detailed overview and comparison of the synthetic strategies and routes developed by the Porco and Ready groups for the total synthesis of this compound and its closely related analogue, Kibdelone C. We present key experimental protocols, quantitative data on reaction yields, and visual representations of the synthetic pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Two Divergent Approaches to a Complex Scaffold

The total syntheses of this compound and C by the Porco and Ready groups, while both convergent, employ different key transformations to assemble the core structure.

The Porco group's synthesis of (+)-Kibdelone A is characterized by a late-stage construction of the tetrahydroxanthone core. Key features of their strategy include:

-

An In(III)-catalyzed arylation of a heterocyclic quinone monoketal to form the ABCD ring system.

-

An iodine-mediated oxidative photochemical electrocyclization to construct the phenanthrene core of the ABCD ring fragment.

-

Enzymatic dihydroxylation of a substituted benzoate to generate the chiral F-ring fragment.

-

A proposed one-pot oxa-Michael/Friedel-Crafts cyclization to forge the tetrahydroxanthone (DEF ring) system, although this was found to be challenging with the complex ABCD fragment.[1]

The Ready group's synthesis of (-)-Kibdelone C , the enantiomer of the natural product, employs a strategy centered around the early introduction of chirality and a different bond disconnection. The key elements of this approach are:

-

A Shi asymmetric epoxidation to establish the absolute and relative stereochemistry of the F-ring.[2]

-

An acid-catalyzed cyclization to form the tricyclic tetrahydroxanthone core.

-

A late-stage intramolecular C-H arylation to construct the C-ring and complete the hexacyclic skeleton.[3]

Below, we delve into the specifics of each synthetic route, providing detailed experimental protocols for key transformations and a summary of the yields achieved.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total syntheses of this compound and C by the Porco and Ready groups, respectively. This allows for a direct comparison of the efficiency of the different synthetic routes.

Table 1: Key Reaction Yields in the Total Synthesis of (+)-Kibdelone A (Porco Group) [1]

| Step No. | Reaction | Yield (%) |

| 1 | In(III)-catalyzed arylation of quinone monoketal with styrene | 70 |

| 2 | Iodine-mediated oxidative photochemical electrocyclization | 61 (over 2 steps with deprotection) |

| 3 | Enzymatic dihydroxylation of methyl 2-iodobenzoate | Not specified |

| 4 | Acetonide protection of diol | Not specified |

| 5 | Saponification of methyl ester | Not specified |

| 6 | Esterification with hexafluoroisopropanol | 60 (over 3 steps from diol) |

| 7 | Oxa-Michael addition of ABCD ring fragment to F-ring fragment | 22-29 (for a three-step process) |

| 8 | Final deprotection and oxidation to this compound | Good yield |

Table 2: Key Reaction Yields in the Total Synthesis of (-)-Kibdelone C (Ready Group) [3]

| Step No. | Reaction | Yield (%) |

| 1 | Synthesis of isoquinolinone fragment (multi-step) | 82 (over 2 steps for a key sequence) |

| 2 | Shi asymmetric epoxidation of bis-enol ether | Not specified |

| 3 | Borane reduction of diepoxide | Not specified |

| 4 | Dess-Martin oxidation and acid-catalyzed cyclization | 66 (over 2 steps) |

| 5 | Sonogashira coupling of isoquinolinone and tetrahydroxanthone fragments | 77 (over 2 steps) |

| 6 | Hydrogenation of alkyne | Not specified |

| 7 | Cu-catalyzed iodination | Not specified |

| 8 | Boc protection of phenol | 66 (over 3 steps from alkyne) |

| 9 | Intramolecular Pd-mediated C-H arylation | 63 |

| 10 | Final deprotection steps | Not specified |

Synthetic Route Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies employed by the Porco and Ready groups.

Figure 1: Porco Group's Convergent Synthesis of this compound.

Figure 2: Ready Group's Convergent Synthesis of Kibdelone C.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the total syntheses of this compound and C.

Porco Group: Key Experimental Protocols for (+)-Kibdelone A Synthesis

1. In(III)-Catalyzed Arylation for ABCD Ring System [1]

-

Reaction: Coupling of quinone monoketal and styrene derivative.

-

Procedure: To a solution of the quinone monoketal (1.0 equiv) and the styrene derivative (1.2 equiv) in a 1:1 mixture of acetonitrile (CH3CN) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is added indium(III) chloride (InCl3, 15 mol%). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the biaryl styrene product.

2. Iodine-Mediated Oxidative Photochemical Electrocyclization [1]

-

Reaction: Cyclization of the biaryl styrene to form the phenanthrene core.

-

Procedure: A solution of the biaryl styrene (1.0 equiv) and iodine (I2, 1.1 equiv) in cyclohexane is irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 2-4 hours while air is bubbled through the solution. The reaction mixture is then cooled to room temperature and washed with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. The crude product is then subjected to deprotection conditions (e.g., tetrabutylammonium fluoride for a silyl ether) and purified by column chromatography.

Ready Group: Key Experimental Protocols for (-)-Kibdelone C Synthesis

1. Shi Asymmetric Epoxidation for F-Ring Stereocontrol [3]

-

Reaction: Enantioselective epoxidation of a bis-enol ether.

-

Procedure: To a stirred solution of the bis-enol ether (1.0 equiv) in a mixture of acetonitrile and dimethoxymethane at 0 °C is added a solution of the Shi catalyst (fructose-derived ketone, 0.2-0.3 equiv), sodium tetraborate decahydrate, and EDTA in water. A solution of Oxone (potassium peroxymonosulfate, 2.0 equiv) and EDTA in water, and an aqueous solution of potassium carbonate (K2CO3) are then added simultaneously via syringe pumps over 1 hour. The reaction is stirred for an additional hour at 0 °C. The mixture is then warmed to room temperature, diluted with water and ethyl acetate, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The resulting diepoxide is typically used in the next step without further purification.

2. Intramolecular Pd-Mediated C-H Arylation [3]

-

Reaction: Formation of the C-ring to complete the hexacyclic skeleton.

-

Procedure: To a degassed solution of the iodinated pentacyclic precursor (1.0 equiv) in N,N-dimethylacetamide (DMA) are added palladium(II) acetate (Pd(OAc)2, 1.5 equiv), tri-tert-butylphosphonium tetrafluoroborate (tBu3P·HBF4, 3.0 equiv), pivalic acid (6.0 equiv), and sodium bicarbonate (NaHCO3, 20 equiv). The reaction mixture is heated to 90 °C for 12-18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to afford the hexacyclic product.

Conclusion

The total syntheses of this compound and C by the Porco and Ready groups represent significant achievements in natural product synthesis. The Porco group's approach, featuring an In(III)-catalyzed arylation and a photochemical electrocyclization, provides a novel route to the ABCD ring system. The Ready group's synthesis, highlighted by a Shi asymmetric epoxidation and a late-stage C-H arylation, offers a powerful method for controlling the stereochemistry of the complex F-ring and completing the hexacyclic core.

These distinct strategies not only provide access to these biologically important molecules for further investigation but also contribute valuable methodologies to the field of organic synthesis. The detailed protocols and data presented herein offer a practical guide for researchers interested in this class of natural products and the synthetic methods employed in their construction.

References

- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of the Kibdelone A Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the core structure of Kibdelone A, a potent cytotoxic natural product. The methodologies outlined are based on convergent synthetic strategies developed by leading research groups, offering robust pathways to this complex hexacyclic tetrahydroxanthone.

Introduction

Kibdelones A, B, and C are a family of polyketide natural products isolated from the actinomycete Kibdelosporangium sp.[1] They exhibit potent cytotoxic activity against a range of human cancer cell lines, with GI₅₀ values in the low nanomolar range.[1][2] The complex architecture of the kibdelones, characterized by a chlorinated isoquinolinone moiety fused to a stereochemically rich tetrahydroxanthone core, presents a significant synthetic challenge. This document details two prominent enantioselective approaches to the Kibdelone core, providing a foundation for further analogue development and biological investigation.

Retrosynthetic Analysis and Key Strategies

The enantioselective synthesis of the Kibdelone core is generally approached through a convergent strategy, dissecting the molecule into two key fragments of comparable complexity: an isoquinolinone portion (A-B rings) and a tetrahydroxanthone portion (D-E-F rings). These fragments are then coupled, and a final ring closure reaction constructs the central C-ring.

Two key enantioselective syntheses that will be detailed are:

-

The Ready Synthesis of (-)-Kibdelone C: This approach utilizes a Shi epoxidation to establish the critical stereochemistry in the tetrahydroxanthone fragment. A late-stage palladium-mediated C-H arylation is employed to forge the final C-C bond and complete the hexacyclic core.[3][4]

-

The Porco Synthesis of (+)-Kibdelone A and C: This strategy employs an intramolecular iodo halo-Michael aldol reaction to construct a chiral, non-racemic iodocyclohexene carboxylate as the E-F ring fragment. This is coupled with an A-B-C-D ring fragment via a site-selective oxa-Michael reaction.[2][5]

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the syntheses of the Kibdelone core structures.

Table 1: Key Reaction Yields in the Ready Synthesis of (-)-Kibdelone C

| Step | Reactant(s) | Product | Yield (%) | Reference |

| Shi Epoxidation | Diene | Diepoxide | 68 (2 steps) | [1] |

| Acid-catalyzed Cyclization | Diol | Tetrahydroxanthone | - | [3] |

| Sonogashira Coupling | Isoquinolinone alkyne & Tetrahydroxanthone iodide | Diaryl alkyne intermediate | - | [4] |

| Intramolecular C-H Arylation | Diaryl alkyne intermediate | Hexacyclic core | 43-86 | [1] |

| Final Deprotection | Protected hexacycle | (-)-Kibdelone C | - | [1] |

Table 2: Key Reaction Yields in the Porco Synthesis of (+)-Kibdelone C

| Step | Reactant(s) | Product | Yield (%) | Reference |

| Intramolecular Iodo Halo-Michael Aldol | Aldehyde ynoate | Iodocyclohexene carboxylate (E-F rings) | - | [2] |

| Pt(IV)-catalyzed Arylation | Quinone monoketal & Hydroxystyrene | A-B-C-D ring fragment | - | [2] |

| Oxa-Michael Reaction | A-B-C-D fragment & E-F fragment | Coupled intermediate | - | [2] |

| Cyanuric Chloride-mediated Cyclization | Coupled intermediate | Tetrahydroxanthone core | - | [2] |

| Final Deprotection and Oxidation | Protected hexacycle | (+)-Kibdelone C | 95 (deprotection) | [2] |

Experimental Protocols

Protocol 1: Shi Epoxidation for Tetrahydroxanthone Fragment (Ready Synthesis)

This protocol describes the enantioselective epoxidation of a diene precursor to establish the stereocenters of the F-ring.[1]

Materials:

-

Diene substrate

-

Shi catalyst (e.g., (S,S)-fructose-derived ketone)

-

Oxone (potassium peroxymonosulfate)

-

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of the diene in acetonitrile at 0 °C, add a pH 10.5 buffer solution of sodium tetraborate and EDTA in water.

-

Add the Shi catalyst (0.6 equivalents).

-

Slowly add a solution of Oxone in water, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

The crude diepoxide is then reduced in a separate step. To a solution of the diepoxide in diethyl ether at 0 °C, add BH₃·THF dropwise.

-

Stir the reaction at 0 °C until the reduction is complete.

-

Work up the reaction and purify the resulting diol by flash column chromatography.

-

The combined yield for the two steps is typically around 68%, with high enantiomeric and diastereomeric ratios (>95:5 e.r. and d.r.).[1]

Protocol 2: Intramolecular Palladium-Mediated C-H Arylation (Ready Synthesis)

This protocol details the crucial C-C bond formation to complete the hexacyclic core of Kibdelone.[1]

Materials:

-

Diaryl alkyne precursor with a Boc-protected phenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Sodium pivalate (NaOPiv)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diaryl alkyne precursor in the anhydrous solvent.

-

Add Pd(OAc)₂, PCy₃, and NaOPiv to the solution.

-

Degas the reaction mixture by bubbling argon through the solution for several minutes.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the hexacyclic core. Yields can vary from 43% to 86% depending on the specific substrate.[1]

Protocol 3: Oxa-Michael/Friedel-Crafts Annulation (Porco Synthesis)

This protocol describes the coupling of the A-B-C-D and E-F ring fragments and the subsequent cyclization to form the tetrahydroxanthone ring system.[2]

Materials:

-

A-B-C-D dihydrophenanthrene fragment

-

E-F 2-iodo-1-cyclohexenecarboxylate fragment

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., acetonitrile)

-

Cyanuric chloride

-

Pyridine

Procedure:

-

Oxa-Michael Addition: To a solution of the A-B-C-D fragment in anhydrous acetonitrile, add the E-F ring fragment and potassium carbonate.

-

Stir the reaction at room temperature until the formation of the vinylogous carbonate precursor is complete (monitor by TLC or LC-MS).

-

Isolate the sensitive vinylogous carbonate intermediate.

-

Friedel-Crafts Cyclization: In a separate flask, dissolve the isolated intermediate in a suitable solvent.

-

Add cyanuric chloride and pyridine to activate the derived carboxylic acid.

-

Stir the reaction until the cyclization to the tetrahydroxanthone ring system is complete.

-

Work up the reaction and purify the product by column chromatography.

Visualizations

Synthetic Workflow for the Ready Synthesis of (-)-Kibdelone C

References

- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 5. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification and Characterization of Kibdelone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone A is a member of the polycyclic xanthone family of natural products, first isolated from the rare Australian actinomycete, Kibdelosporangium sp. MST-108465.[1][2] These compounds, including the closely related Kibdelones B and C, have garnered significant interest from the scientific community due to their potent cytotoxic activities against a range of human cancer cell lines, with GI50 values in the low nanomolar range.[1][3][4][5] The unique hexacyclic structure of this compound, featuring a tetrahydroxanthone core, is believed to be crucial for its biological activity.[1][5] Mechanistic studies on the related Kibdelone C suggest that its mode of action involves the disruption of the actin cytoskeleton, a pathway distinct from common cytotoxic mechanisms like DNA intercalation or topoisomerase inhibition.[5]

These application notes provide a comprehensive overview of the techniques for the purification and characterization of this compound, intended to aid researchers in its isolation, identification, and further investigation for potential therapeutic applications.

Purification of this compound from Kibdelosporangium sp.

The purification of this compound from its natural source involves a multi-step process of fermentation, extraction, and chromatographic separation.

Experimental Protocol: Fermentation and Extraction

-

Fermentation: Kibdelosporangium sp. (MST-108465) is cultured on a solid phase medium, such as barley grain, to promote the production of secondary metabolites, including the kibdelones.[6] Fermentations are typically carried out for an extended period (e.g., 18 days) at a controlled temperature (e.g., 28°C) to maximize yield.[6]

-

Extraction: The solid fermentation culture is extracted with an organic solvent, typically methanol.[6] The resulting extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites.

Experimental Protocol: Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step. This can be achieved using techniques like solvent partitioning or flash chromatography on a silica gel column. A typical solvent system for flash chromatography of kibdelone intermediates involves a gradient of ethyl acetate in dichloromethane or hexanes.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing kibdelones are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final purification of Kibdelone C, a closely related analogue, has been achieved using HPLC, followed by immediate lyophilization to handle the compound's susceptibility to oxidation.[5]

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Spectroscopic Data

While detailed spectroscopic data for this compound from its natural source is best obtained from the primary literature, typical characterization involves the following techniques. Data for synthetic intermediates and closely related analogues provide a reference for the expected spectral features.

| Technique | Description | Expected Observations |

| ¹H NMR | Provides information on the proton environment in the molecule. | Complex spectrum with signals corresponding to aromatic, olefinic, and aliphatic protons. Chemical shifts are influenced by the highly oxygenated and polycyclic nature of the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Signals corresponding to carbonyls, aromatic and olefinic carbons, and aliphatic carbons. The number of signals confirms the molecular formula. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the molecular formula. Fragmentation patterns can provide structural information. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the molecule. | Characteristic absorption maxima due to the conjugated polycyclic aromatic system. |

Note: The Kibdelones are known to exist as an equilibrating mixture of congeners (A, B, and C) in solution, which can complicate spectroscopic analysis. This equilibrium involves oxidation, hydroquinone/quinone interconversions, and keto/enol tautomerizations.[1][2][3]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced NMR Experiments: To fully assign the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula of this compound. Analyze the fragmentation pattern to gain further structural insights.

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling cascade initiated by this compound is still under investigation, studies on the closely related Kibdelone C have revealed that it disrupts the actin cytoskeleton.[5] This disruption is not due to direct binding to actin or inhibition of its polymerization in vitro, suggesting an indirect mechanism of action.

Below is a diagram illustrating the proposed logical relationship of this compound's interaction with the cell, leading to cytotoxicity.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Purification and Characterization

The following diagram outlines the general workflow for the isolation and identification of this compound.

Caption: Workflow for this compound purification and characterization.

Conclusion

The purification and characterization of this compound require a combination of microbiological, chromatographic, and spectroscopic techniques. The protocols and data presented here provide a framework for researchers to isolate and identify this potent anticancer agent. Further investigation into its mechanism of action, particularly the signaling pathways leading to actin cytoskeleton disruption, will be crucial for its development as a potential therapeutic lead.

References

- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 2. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of ABCD Ring Fragments of the Kibdelones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for Developing Cell-Based Assays for Kibdelone A Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the cellular and molecular mechanisms of Kibdelone A, a potent cytotoxic agent with potential as an anticancer therapeutic.[1][2][3] The described protocols detail a suite of cell-based assays to characterize its effects on cell viability, proliferation, apoptosis, cell cycle progression, and cytoskeletal integrity.

Introduction to this compound

Kibdelones are a class of polycyclic tetrahydroxanthone natural products that have demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, with GI50 values often in the low nanomolar range.[1][4][5] While the precise mechanism of action is still under investigation, preliminary studies suggest that it may not involve common mechanisms like DNA intercalation or topoisomerase inhibition.[1] There is evidence to suggest that this compound and its analogs may disrupt the actin cytoskeleton.[1] Understanding the cellular and molecular targets of this compound is crucial for its development as a potential therapeutic agent. The following protocols are designed to elucidate these mechanisms.

Cell Viability and Cytotoxicity Assays

To determine the concentration-dependent effects of this compound on cancer cell lines, a cell viability assay is the first essential step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation:

| Cell Line | This compound IC50 (nM) |

| HCT116 | Value |

| MDA-MB-231 | Value |

| A549 | Value |

Experimental Workflow:

Apoptosis Induction Assays

To investigate whether the cytotoxic effects of this compound are mediated by apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[8][9][10] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Value | Value | Value |

| This compound (IC50) | Value | Value | Value |

| This compound (2x IC50) | Value | Value | Value |

Experimental Workflow:

Cell Cycle Analysis

To determine if this compound induces cell cycle arrest, propidium iodide (PI) staining of DNA content followed by flow cytometry is the standard method.[11][12][13]

Protocol: Cell Cycle Analysis by PI Staining

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | Value | Value | Value |

| This compound (0.5x IC50) | Value | Value | Value |

| This compound (IC50) | Value | Value | Value |

Experimental Workflow:

Hypothetical Signaling Pathway of this compound

Based on the potential for this compound to induce apoptosis and cell cycle arrest, a hypothetical signaling pathway can be proposed for investigation. This pathway could involve the activation of stress-activated protein kinases (SAPKs), leading to the upregulation of pro-apoptotic proteins and downregulation of cell cycle progression proteins.

References

- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of ABCD Ring Fragments of the Kibdelones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis as a potential chemopreventive effect of dual cycloxygenase inhibitor, diclofenac, in early colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of ketoconazole on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening of Kibdelone A Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Kibdelone A analogs to identify novel therapeutic candidates. The protocols outlined below focus on cell-based phenotypic assays and target-oriented assays directed at the known cellular effects of Kibdelone C, a prominent member of the Kibdelone family, which is known to induce potent cytotoxicity in cancer cell lines through disruption of the actin cytoskeleton.[1]

Introduction to this compound and its Analogs

Kibdelones are a class of complex polyketide natural products that have demonstrated significant cytotoxic and antibiotic activities.[1] Kibdelone C, a well-studied analog, exhibits low nanomolar cytotoxicity against a range of human cancer cell lines.[1] While initial investigations explored interactions with DNA and topoisomerase, studies have shown that Kibdelone C does not directly bind DNA or inhibit topoisomerase.[1] Instead, its mechanism of action is linked to the disruption of the actin cytoskeleton, although it does not appear to directly bind to actin or affect its polymerization in vitro.[1] This suggests an indirect mechanism, possibly through the modulation of signaling pathways that regulate actin dynamics.

The screening of this compound analogs is a promising strategy for the development of novel anticancer agents. A tiered HTS approach is recommended, beginning with broad phenotypic screens to identify active compounds, followed by more specific secondary assays to elucidate their mechanism of action.

Data Presentation: Cytotoxicity of Kibdelone C and its Analogs

The following tables summarize the reported cytotoxic activities of Kibdelone C and several of its synthetic analogs against various human cancer cell lines. This data serves as a benchmark for the evaluation of new analogs.

Table 1: Cytotoxicity (IC50/GI50) of Kibdelone C and Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |

| (-)-Kibdelone C | HCT116 | Colon | 3 - 5 | [2] |

| (+)-Kibdelone C | HCT116 | Colon | 3 - 5 | [2] |

| Methyl-Kibdelone C | HCT116 | Colon | 3 - 5 | [2] |

| Analog 74 (Unsubstituted F-ring) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |

| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |

| A549 | Non-Small Cell Lung | < 5 | [2] | |

| Analog 75 (C10-OH only) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |

| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |

| A549 | Non-Small Cell Lung | < 5 | [2] | |

| Analog 76 (Simaomicin F-ring) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |

| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |

| A549 | Non-Small Cell Lung | < 5 | [2] | |

| Analog 77 (Lacks C13-OH) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |

| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |

| A549 | Non-Small Cell Lung | < 5 | [2] | |

| This compound | SR (Leukemia) | Leukemia | 1.2 | |

| SN12C (Renal) | Renal | < 1 | ||

| Kibdelone C | SR (Leukemia) | Leukemia | < 1 | |

| SN12C (Renal) | Renal | < 1 |

Note: The GI50 is the concentration of drug that inhibits cell growth by 50%. The IC50 is the concentration that reduces the viability of the cells by 50%.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by Kibdelones likely involves the modulation of key regulatory signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are central regulators of actin dynamics.[3][4][5] These GTPases, when active (GTP-bound), stimulate downstream effectors such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn influence the activity of actin-binding proteins like cofilin to control actin polymerization and organization.[6]

Below are diagrams illustrating the proposed signaling pathway and a recommended HTS workflow for this compound analogs.

Caption: Proposed signaling pathway for this compound-mediated actin disruption.

Caption: High-throughput screening workflow for this compound analogs.

Experimental Protocols

Primary Screening: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCT116, NCI-H460)

-

Complete cell culture medium

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound analogs in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values for each analog.

Secondary Screen 1: High-Content Imaging of the Actin Cytoskeleton

This assay visually assesses the effect of compounds on the integrity of the actin cytoskeleton.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound analogs

-

Paraformaldehyde (4% in PBS)

-

Triton X-100 (0.1% in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

96- or 384-well imaging plates (black-walled, clear bottom)

-

High-content imaging system and analysis software

Protocol:

-

Cell Seeding and Treatment: Seed cells into imaging plates and treat with this compound analogs as described in the MTT assay protocol.

-

Fixation and Permeabilization: After the desired incubation time (e.g., 24 hours), carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Staining: Wash three times with PBS. Stain the actin filaments by incubating with fluorescently labeled phalloidin (e.g., 1:200 dilution in PBS with 1% BSA) for 30-60 minutes at room temperature in the dark. Counterstain the nuclei with DAPI or Hoechst stain for 10 minutes.

-

Imaging: Wash three times with PBS and add PBS to the wells. Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify changes in actin cytoskeleton morphology. Parameters to analyze may include cell shape, cell spreading area, and the intensity and organization of actin filaments.

Secondary Screen 2: Rho GTPase Activation Assay (G-LISA)

This ELISA-based assay measures the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

G-LISA RhoA Activation Assay Kit (contains all necessary reagents including lysis buffer, binding buffer, anti-RhoA antibody, and detection reagents)

-

Cancer cell line of interest

-

This compound analogs

-